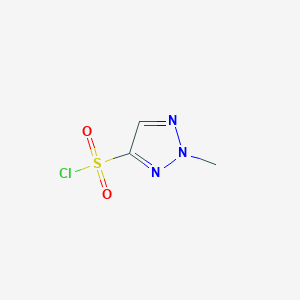

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride

Descripción general

Descripción

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClN3O2S and a molecular weight of 181.6 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 2-methyl-2H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves heating the reactants at reflux in solvents such as toluene, benzene, or alcohols .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols. In copper-catalyzed systems, this reactivity enables the synthesis of sulfonamides and sulfonate esters:

Mechanistic Insight :

The reaction proceeds via a two-step process:

-

Nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate.

-

Elimination of HCl to yield the sulfonamide/sulfonate product.

Steric effects from the methyl group at position 2 slightly reduce reactivity compared to unsubstituted analogs .

Copper-Catalyzed Cycloadditions

This compound participates in 1,3-dipolar cycloadditions with terminal alkynes under Cu(I) catalysis to form 1-sulfonyl-1,2,3-triazoles:

-

Reagents : Terminal alkyne (1.3 eq), CuCl (10 mol%), (PhS)₂ (20 mol%)

-

Solvent : H₂O (1 mL)

-

Conditions : RT, 16 h

-

Yield : 45–93%

Example :

-

Product : 4-(4-Chlorophenoxymethyl)-1-(toluene-4-sulfonyl)-1,2,3-triazole

-

Characterization :

-

(500 MHz, DMSO-d₆): δ 5.85 (s, 2H, CH₂), 8.97 (s, 1H, triazole-H)

-

m/z : 363 [M]⁺

-

Radical-Mediated Sulfonylation

In aerobic copper(II) systems, the sulfonyl chloride acts as a sulfonyl radical () precursor. Key pathways include:

Pathway A :

-

Cu(II) oxidizes the sulfonyl chloride to generate .

-

Radical addition to enolates forms ketyl radicals, which oxidize to ketosulfones .

Pathway B :

-

Direct ligand exchange at Cu(II) forms Cu(III)-sulfonyl intermediates, enabling reductive elimination for C–S bond formation .

Bronsted/Lewis Acid-Mediated Cyclizations

DBU or CuCl₂ catalyzes Dimroth cyclization between sulfonyl chlorides and azides:

-

Combine this compound (0.5 mmol), azide (1.5 eq), DBU (2 eq), CuCl₂ (10 mol%) in DMSO.

-

Stir at 25°C for 24–48 h.

-

Product : 4-Sulfonyl-1,5-disubstituted-1,2,3-triazoles (34–89% yield).

Key Data :

Biological Conjugation Reactions

The electrophilic -SO₂Cl group reacts with nucleophilic residues (e.g., cysteine -SH, lysine -NH₂) in proteins:

| Target | Conditions | Application | Source |

|---|---|---|---|

| Serum albumin | pH 7.4, 37°C, 1 h | Fluorescent probes | |

| DNA nucleobases | DMF, 60°C, 24 h | Anticancer agent synthesis |

Stability and Storage

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 2-methyl-2H-1,2,3-triazole with chlorosulfonic acid under controlled conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity. The compound features a sulfonyl chloride group that renders it highly reactive, facilitating electrophilic substitution reactions with various nucleophiles such as amines and alcohols.

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Drug Development: this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form sulfonamide and sulfonate derivatives makes it valuable in creating bioactive compounds.

2. Biological Activity

- Antimicrobial and Antiviral Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial and antiviral activities. The triazole scaffold is known for inhibiting enzymes and receptors involved in disease processes, making it a candidate for drug development in treating infections .

3. Material Science

- Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals that possess unique properties beneficial for various industrial applications. Its reactivity allows for the modification of materials to enhance performance characteristics .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against a range of pathogens. Results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Drug Development

In a recent drug discovery project, researchers synthesized a series of triazole-based compounds using this compound as a key intermediate. These compounds were evaluated for their anticancer properties, demonstrating promising results in inhibiting cancer cell proliferation in vitro .

Mecanismo De Acción

The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target molecules, leading to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole: A parent compound with a similar triazole ring structure but lacking the sulfonyl chloride group.

1,2,4-Triazole: Another triazole isomer with different substitution patterns and properties.

Sulfonyl Chlorides: A class of compounds with the sulfonyl chloride functional group but different core structures.

Uniqueness

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride is unique due to the combination of the triazole ring and the sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications .

Actividad Biológica

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride (C₃H₄ClN₃O₂S) is a member of the triazole family, characterized by its five-membered ring containing three nitrogen atoms. The presence of the sulfonyl chloride group enhances its reactivity and makes it a valuable compound in medicinal chemistry and various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-methyl-2H-1,2,3-triazole with chlorosulfonic acid. This process results in the formation of the sulfonyl chloride derivative, which can undergo various chemical transformations, including nucleophilic substitutions with amines, alcohols, and thiols to produce sulfonamides and sulfonate esters.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows for the modification of target molecules, potentially altering their function and leading to therapeutic effects. The sulfonyl chloride group acts as an electrophile in these interactions.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds based on this triazole scaffold have shown significant antibacterial and antifungal properties. For example, studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi .

- Antiviral Properties : Some research suggests that triazole derivatives may interfere with viral replication processes, making them candidates for antiviral drug development.

- Anticancer Potential : The compound has been explored for its potential in cancer therapy due to its ability to modify key proteins involved in cell proliferation and survival pathways .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antibacterial Activity : A recent study evaluated a series of triazole derivatives against various bacterial strains. Compounds derived from this compound displayed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

- Antifungal Effects : Another investigation focused on the antifungal properties of triazole derivatives derived from this compound. Results indicated effective inhibition against Candida albicans, with IC50 values ranging from 5 to 10 µg/mL .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while showing minimal effects on normal fibroblast cells. For instance, a derivative demonstrated an IC50 value of 8 µM against human breast cancer cells while maintaining an IC50 greater than 64 µg/mL in normal cells .

Data Table

The following table summarizes key findings related to the biological activity of this compound derivatives:

Propiedades

IUPAC Name |

2-methyltriazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O2S/c1-7-5-2-3(6-7)10(4,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBLUOCAGHLXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496511-49-9 | |

| Record name | 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.